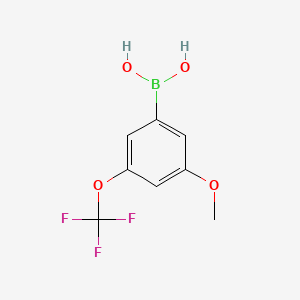

3-メトキシ-5-(トリフルオロメトキシ)フェニルボロン酸

説明

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C8H8BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with methoxy and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

科学的研究の応用

Chemistry: 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting carbohydrates and other biomolecules. This compound can be used in the development of diagnostic tools and therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique chemical properties make it valuable in the production of high-performance materials.

作用機序

Target of Action

The primary target of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is the metal catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the compound’s properties have been tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is the formation of a new carbon–carbon bond in the SM coupling reaction . This is achieved through the compound’s interaction with the metal catalyst and its participation in the transmetalation process .

Action Environment

The action of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is influenced by various environmental factors. The compound is generally environmentally benign and its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . It should be stored in an inert atmosphere at 2-8°c for optimal stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Substitution: Substituted derivatives with new functional groups replacing the methoxy or trifluoromethoxy groups.

類似化合物との比較

Phenylboronic Acid: The parent compound without the methoxy and trifluoromethoxy substituents.

4-Methoxyphenylboronic Acid: A similar compound with a methoxy group at the para position.

4-(Trifluoromethoxy)phenylboronic Acid: A similar compound with a trifluoromethoxy group at the para position.

Comparison: 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which can influence its reactivity and selectivity in chemical reactions. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group create a unique electronic environment, making this compound particularly useful in fine-tuning reaction conditions and outcomes in organic synthesis.

生物活性

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of both methoxy and trifluoromethoxy substituents on a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

- Chemical Formula : C₈H₈BF₃O₃

- Molecular Weight : 235.96 g/mol

- Melting Point : 157 to 162 °C

- Appearance : White to off-white crystalline powder

Comparison with Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Structure | Antimicrobial activity, potential in drug development |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Structure | Moderate action against various bacteria and fungi |

| 3-(Trifluoromethyl)phenylboronic acid | Structure | Used in synthetic applications, potential enzyme inhibition |

Antibacterial and Antifungal Properties

Recent studies have highlighted the antimicrobial activity of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid. In vitro experiments demonstrated its effectiveness against various strains of bacteria and fungi:

- Escherichia coli : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Candida albicans : Showed moderate antifungal activity, with effective doses leading to visible zones of inhibition.

- Aspergillus niger : Displayed higher susceptibility compared to other tested pathogens.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. The trifluoromethoxy group enhances lipophilicity, allowing better penetration through biological membranes, which may facilitate binding to target proteins.

Case Studies

- Study on D-glucose Binding :

- Antimicrobial Evaluation :

Acidity and Stability

The acidity constants (pKa values) for this compound have been determined using potentiometric methods, revealing that the presence of trifluoromethoxy significantly influences its acidity compared to other phenylboronic acids. This property enhances its ability to form stable complexes with diols, which is critical for its biological activity .

Structural Characterization

Advanced spectroscopic techniques have been employed to characterize the structural properties of 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid. These studies confirm expected chemical shifts and bonding characteristics consistent with literature values for similar compounds .

特性

IUPAC Name |

[3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-6-2-5(9(13)14)3-7(4-6)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUPNHCVYUKZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673887 | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-88-6 | |

| Record name | B-[3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。